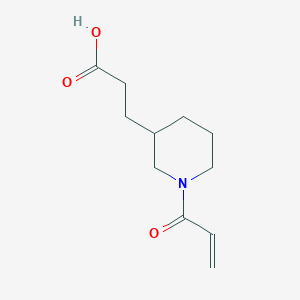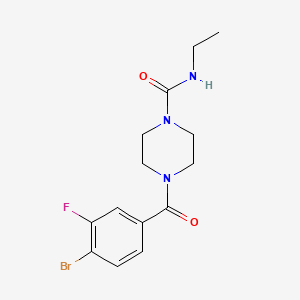
3-(1-Prop-2-enoylpiperidin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Prop-2-enoylpiperidin-3-yl)propanoic acid is a chemical compound that has been studied extensively in the field of biochemistry and pharmacology. This compound is also known as PPAP, and it has been found to have a range of potential applications in scientific research. In
Wirkmechanismus
The mechanism of action of PPAP is not fully understood, but it is believed to act as a modulator of the endocannabinoid system. PPAP has been shown to bind to the CB1 receptor, which is involved in the regulation of various physiological processes such as pain perception, appetite, and mood. PPAP also inhibits the reuptake of endocannabinoids, which can enhance their effects.
Biochemical and Physiological Effects:
PPAP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. PPAP also has analgesic effects, which may be due to its modulation of the endocannabinoid system. In addition, PPAP has been found to have antidepressant effects, which may be related to its ability to increase the levels of certain neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
PPAP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in biochemical and pharmacological assays. PPAP also has a low toxicity, which makes it safe for use in animal studies. However, one limitation of PPAP is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on PPAP. One area of research is the development of PPAP analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PPAP in the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of PPAP and its effects on the endocannabinoid system. Overall, PPAP has significant potential as a drug candidate for the treatment of various diseases, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of PPAP involves the reaction of 3-piperidinone with acryloyl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of PPAP as a white solid with a melting point of 118-120°C. The yield of PPAP can be improved by optimizing the reaction conditions, such as the reaction temperature and the molar ratio of reactants.
Wissenschaftliche Forschungsanwendungen
PPAP has been studied extensively as a potential drug candidate for the treatment of various diseases. It has been found to have a range of pharmacological activities, including anti-inflammatory, analgesic, and antidepressant effects. PPAP has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
3-(1-prop-2-enoylpiperidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-7-3-4-9(8-12)5-6-11(14)15/h2,9H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKDUKSRFCLNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Prop-2-enoylpiperidin-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-[(5-Bromothiophen-3-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588717.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-(2-Hydroxy-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588725.png)
![3-[[2-(4-Chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588732.png)
![3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)
![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)
![3-[1-(Thiadiazole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588742.png)
![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)

![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)